3-Hydroxypyridine 1-oxide
Overview
Description
3-Hydroxypyridine N-oxide exists in ethanol in the form of free base and in acid medium in the form of conjugate acid.
Mechanism of Action
Target of Action
3-Hydroxypyridine-N-oxide is primarily targeted towards the dimethyl sulfoxide reductase enzyme, which is isolated from anaerobically grown Escherichia coli . This enzyme plays a crucial role in the reduction of dimethyl sulfoxide to dimethyl sulfide, a process that is essential for certain metabolic pathways in these bacteria .
Mode of Action
The compound interacts with its target, the dimethyl sulfoxide reductase, by acting as a substrate
Biochemical Pathways
The interaction of 3-Hydroxypyridine-N-oxide with dimethyl sulfoxide reductase affects the metabolic pathway involving the reduction of dimethyl sulfoxide
Result of Action
The molecular and cellular effects of 3-Hydroxypyridine-N-oxide’s action are largely dependent on its interaction with dimethyl sulfoxide reductase . .
Action Environment
The action, efficacy, and stability of 3-Hydroxypyridine-N-oxide can be influenced by various environmental factors. For instance, it has been observed that the compound exists in ethanol in the form of a free base and in an acid medium in the form of a conjugate acid . .
Biochemical Analysis
Biochemical Properties
3-Hydroxypyridine-N-oxide plays a significant role in biochemical reactions. It has been used to study the substrate specificity of dimethyl sulfoxide reductase, an enzyme isolated from anaerobically grown Escherichia coli . This enzyme is known for its broad substrate specificity, and 3-Hydroxypyridine-N-oxide serves as a valuable tool in understanding its interactions. The compound exists in ethanol in the form of a free base and in acid medium in the form of a conjugate acid . These properties make it a versatile compound for various biochemical studies.
Cellular Effects
The effects of 3-Hydroxypyridine-N-oxide on cellular processes are profound. It has been observed to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of microbial degradation, 3-Hydroxypyridine-N-oxide is involved in the formation of diols and other derivatives, which can impact cellular metabolic pathways . Additionally, its role in the study of dimethyl sulfoxide reductase highlights its importance in cellular enzymatic reactions .
Molecular Mechanism
At the molecular level, 3-Hydroxypyridine-N-oxide exerts its effects through various mechanisms. It has been established by UV spectroscopy that in aqueous and acid solutions, the compound exists in the form of a conjugate acid, while in an alkaline medium, it exists in the anionic form . This dual nature allows it to participate in different biochemical reactions depending on the pH of the environment. The compound’s interaction with dimethyl sulfoxide reductase involves binding interactions that are crucial for understanding its substrate specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxypyridine-N-oxide can change over time. Studies have shown that the compound’s stability and degradation are influenced by the pH of the medium. For example, in acidic solutions, it exists as a conjugate acid, while in alkaline solutions, it is in the anionic form . These transformations can affect its long-term stability and the outcomes of in vitro or in vivo studies. The ionization constants of 3-Hydroxypyridine-N-oxide have been determined using NMR spectroscopy, providing insights into its behavior over time .
Dosage Effects in Animal Models
The effects of 3-Hydroxypyridine-N-oxide vary with different dosages in animal models. In studies involving neuroprotective effects, derivatives of 3-Hydroxypyridine-N-oxide have shown significant therapeutic potential. For instance, in a model of intracerebral hemorrhage in rats, the administration of 3-Hydroxypyridine derivatives resulted in a lower severity of neurological disorders and a more rapid reduction in signs of neurodegeneration . These findings highlight the importance of dosage in determining the compound’s efficacy and potential adverse effects.
Metabolic Pathways
3-Hydroxypyridine-N-oxide is involved in several metabolic pathways. In microbial degradation, it undergoes hydroxylation to form dihydroxypyridine derivatives, which are further transformed by enzymes such as Fe2±dependent dioxygenase
Transport and Distribution
The transport and distribution of 3-Hydroxypyridine-N-oxide within cells and tissues are influenced by its chemical properties. The compound exists in ethanol as a free base and in acid medium as a conjugate acid . These forms can affect its localization and accumulation within different cellular compartments. Additionally, its interaction with specific transporters or binding proteins can influence its distribution within the cell.
Subcellular Localization
The subcellular localization of 3-Hydroxypyridine-N-oxide is determined by its chemical nature and interactions with cellular components. The compound’s ability to exist in different forms depending on the pH of the environment allows it to target specific cellular compartments. For instance, in acidic environments, it may localize to areas with lower pH, while in alkaline environments, it may be found in regions with higher pH . These localization patterns can impact its activity and function within the cell.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEZKRMAPQIBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216237 | |
Record name | Pyridin-3-ol 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6602-28-4 | |
Record name | 3-Hydroxypyridine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6602-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypyridine 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridin-3-ol 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridin-3-ol 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Hydroxypyridine N-oxide is a derivative of pyridine with a hydroxyl group at the 3-position and an oxygen atom bonded to the nitrogen, forming an N-oxide. Its molecular formula is C5H5NO2.
ANone: Various spectroscopic techniques have been employed to study 3-Hydroxypyridine N-oxide and its derivatives. These include:
- NMR Spectroscopy: NMR studies, including 1H and 13C NMR, provide valuable information about the structure, tautomeric forms, and acid-base transformations of 3-Hydroxypyridine N-oxide and its derivatives. [, ]
- Vibrational Spectroscopy: Infrared (IR) spectroscopy has been used to investigate the vibrational modes and structural features of 3-Hydroxypyridine N-oxide derivatives. []
ANone: The presence of both the N-oxide and the hydroxyl group significantly influences the reactivity of 3-Hydroxypyridine N-oxide.
- Electrophilic Substitution: The N-oxide moiety activates the pyridine ring towards electrophilic substitution reactions, particularly at the 2- and 6-positions. The position and nature of substituents on the ring further influence the regioselectivity of these reactions. [, , , ]
- Reaction with Active Hydrogen Compounds: 3-Hydroxypyridine N-oxide readily reacts with active hydrogen compounds like ethyl cyanoacetate and malononitrile in the presence of acetic anhydride. This reaction forms 2-substituted-3-acetoxypyridines, which can cyclize to form 3-substituted 2-aminofuro[3,2-b]pyridines under acidic conditions. [, ]
ANone: The N-oxide group influences the acidity of the hydroxyl group and the basicity of the nitrogen. Studies using NMR have investigated the acid-base transformations of 3-Hydroxypyridine N-oxide. [] The pKa values and tautomeric equilibria of this compound are impacted by the presence of the N-oxide.
ANone: Yes, 3-Hydroxypyridine N-oxide can act as a ligand in metal complexes. The oxygen atoms of both the hydroxyl group and the N-oxide can coordinate with metal ions. For instance, a cobalt(II) complex, Diaquabis(3-hydroxypyridine N-oxide)dithiocyanatocobalt(II), has been structurally characterized using X-ray crystallography, revealing the coordination mode of the ligand. [] This complexation behavior has also been explored for differentiating isomeric hydroxypyridine N-oxides using mass spectrometry. []
ANone: Research on pyridine metabolism, particularly in human and rat liver microsomes, has shown that it is metabolized to pyridine N-oxide (PNO), 2-pyridone (2PO), and 4-pyridone (4PO). [] This metabolic pathway provides insight into the potential metabolic fate of related compounds like 3-Hydroxypyridine N-oxide.
ANone: Yes, certain derivatives of 3-Hydroxypyridine N-oxide, particularly those incorporating a 2-(alpha-alkoxyimino)benzylpyridine moiety, have shown promising activity as potassium channel openers. [] These compounds exhibit vasorelaxant effects and have been investigated for their potential in treating hypertension.
ANone: While 3-Hydroxypyridine N-oxide itself has not been widely explored for materials applications, its use in the synthesis of temozolomide cocrystals highlights its potential in this area. [] Cocrystallization with compounds like 4,4'-bipyridine-N,N'-dioxide (BPNO) can alter the physicochemical properties of the drug, including its stability and solubility.
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